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Compound of Interest

Compound Name: Boron silicide

Cat. No.: B083610 Get Quote

This technical guide provides a comprehensive analysis of the binary boron-silicon (B-Si)

system, a critical reference for researchers, scientists, and professionals in materials science

and drug development. The guide details the phase equilibria, crystal structures of the

constituent phases, and the experimental methodologies used for their determination.

Boron-Silicon Phase Diagram
The B-Si phase diagram is characterized by the presence of several intermediate compounds

and a eutectic reaction on the silicon-rich side. The established phases include silicon boride

(SiB3) and silicon hexaboride (SiB6). The diagram also indicates the existence of a boron-rich

phase, often denoted as BnSi (where n > 6), and a metastable silicon tetraboride (SiB4) phase.

Invariant Reactions
The key invariant reactions in the B-Si system are summarized in the table below. These

reactions, which occur at constant temperature and pressure, define the phase transformations

within the system.
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Reaction Type Temperature (°C)
Composition (at. %
B)

Reaction

Peritectic ~2020 - Liquid + B ↔ BnSi

Peritectic ~1850 ~85.7 Liquid + BnSi ↔ SiB6

Eutectic ~1385 ~8 Liquid ↔ (Si) + SiB6

Peritectoid ~1270 ~75 SiB6 + (Si) ↔ SiB3

// Temperature Axis rankdir=TB; { rank=same; T_max [label="2200"]; T_2020 [label="2020"];

T_1850 [label="1850"]; T_1414 [label="1414 (Si melt)"]; T_1385 [label="1385"]; T_1270

[label="1270"]; T_min [label="Temperature (°C)"]; } T_max -> T_2020 -> T_1850 -> T_1414 ->

T_1385 -> T_1270 -> T_min [style=invis];

// Composition Axis { rank=same; C_0 [label="0 (Si)"]; C_8 [label="8"]; C_25 [label="25"]; C_75

[label="75"]; C_85_7 [label="85.7"]; C_100 [label="100 (B)"]; C_label [label="Atomic Percent

Boron (at. % B)"]; } C_0 -> C_8 -> C_25 -> C_75 -> C_85_7 -> C_100 -> C_label [style=invis];

// Nodes for phase fields node [shape=rect, style=filled, fillcolor="#F1F3F4",

fontcolor="#202124"]; L [label="Liquid"]; Si_L [label="(Si) + Liquid"]; SiB6_L [label="SiB6 +

Liquid"]; BnSi_L [label="BnSi + Liquid"]; B_L [label="(B) + Liquid"]; Si_SiB3 [label="(Si) +

SiB3"]; SiB3_SiB6 [label="SiB3 + SiB6"]; Si_SiB6 [label="(Si) + SiB6"]; SiB6_BnSi [label="SiB6

+ BnSi"]; BnSi_B [label="BnSi + (B)"];

// Invariant Reaction Points node [shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF",

width=0.2, height=0.2, label=""]; eutectic_point [pos="2,4.5!"]; peritectic_1850_point

[pos="6,6!"]; peritectic_2020_point [pos="7.5,7!"]; peritectoid_point [pos="4,3.5!"];

// Phase Boundaries (Edges) edge [color="#4285F4"]; // Liquidus T_1414 -> eutectic_point

[label="Liquidus", fontcolor="#5F6368"]; eutectic_point -> peritectic_1850_point;

peritectic_1850_point -> peritectic_2020_point; peritectic_2020_point -> T_max;

// Solidus T_1414 -> C_0; eutectic_point -> T_1385; peritectic_1850_point -> T_1850;

peritectic_2020_point -> T_2020;
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// Solvus and other boundaries T_1385 -> C_8; T_1270 -> C_25; T_1270 -> C_75; T_1850 ->

C_85_7; T_2020 -> C_100;

// Placement of Phase Field Labels (using invisible nodes and edges for positioning) node

[shape=plaintext, fillcolor=none, fontcolor="#202124"]; L_label [pos="5,8!", label="Liquid"];

Si_L_label [pos="1,5!", label="(Si) + L"]; SiB6_L_label [pos="4,5.5!", label="SiB6 + L"];

BnSi_L_label [pos="7,6.5!", label="BnSi + L"]; B_L_label [pos="8.5,7.5!", label="(B) + L"];

Si_SiB6_label [pos="2,3!", label="(Si) + SiB6"]; Si_SiB3_label [pos="2,2!", label="(Si) + SiB3"];

SiB3_SiB6_label [pos="5,2.5!", label="SiB3 + SiB6"]; SiB6_BnSi_label [pos="7,4!", label="SiB6

+ BnSi"]; BnSi_B_label [pos="8.5,5!", label="BnSi + (B)"]; }

Caption: The Boron-Silicon (B-Si) phase diagram illustrating the stable phases and invariant

reactions.

Crystal Structure of Boron-Silicon Compounds
The B-Si system contains several crystalline phases with distinct structures. The primary silicon

and boron phases are diamond cubic and rhombohedral, respectively. The intermediate

compounds, SiB3 and SiB6, possess more complex crystal structures.

Phase Pearson Symbol Space Group Prototype

(Si) cF8 Fd-3m C (diamond)

(B) hR105 R-3m β-B

α-SiB3 hR15 R-3m B4C

β-SiB3 oP16 Pnma β-SiB3

SiB6 oP28 Pnnm SiB6

Note: α-SiB3 is a high-temperature, non-stoichiometric phase, while β-SiB3 is a stoichiometric,

ordered phase. SiB4 is a metastable phase with a structure isomorphous to B4C.[1]

Experimental Protocols for Phase Diagram
Determination
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The determination of the B-Si phase diagram relies on a combination of experimental

techniques to identify phase transitions and characterize the microstructure and composition of

the phases.

Differential Thermal Analysis (DTA)
Methodology: DTA is employed to detect the temperatures of phase transformations, such as

eutectic, peritectic, and peritectoid reactions, by measuring the temperature difference between

a sample and an inert reference as they are heated or cooled at a controlled rate.

Sample Preparation: High-purity boron and silicon powders are mixed in desired proportions

and cold-pressed into pellets.

Apparatus: A high-temperature DTA apparatus, often capable of reaching temperatures

above 2000 °C, is used. Crucibles are typically made of inert materials like tungsten or boron

nitride.

Procedure: The sample and an inert reference material (e.g., alumina) are placed in the DTA

furnace. The furnace is heated and cooled at a constant rate (e.g., 10-20 °C/min) under an

inert atmosphere (e.g., argon) to prevent oxidation.

Data Analysis: The DTA curve, a plot of the temperature difference (ΔT) versus temperature,

shows endothermic or exothermic peaks corresponding to phase transitions. The onset

temperature of these peaks indicates the reaction temperature.

X-ray Diffraction (XRD)
Methodology: XRD is a primary tool for phase identification. It works by directing X-rays at a

sample and measuring the scattering pattern. Each crystalline phase produces a unique

diffraction pattern, allowing for its identification.

Sample Preparation: Samples are typically in powder form to ensure random orientation of

the crystallites. The samples are annealed at various temperatures and then quenched to

preserve the high-temperature phases.

Apparatus: A powder X-ray diffractometer equipped with a high-temperature stage can be

used for in-situ analysis, or a standard diffractometer for ex-situ analysis of quenched
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samples.

Procedure: The powdered sample is mounted in the diffractometer, and a monochromatic X-

ray beam is directed at it. The detector scans a range of angles (2θ) to measure the intensity

of the diffracted X-rays.

Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is compared

with standard diffraction patterns from databases (e.g., the Powder Diffraction File) to identify

the crystalline phases present in the sample.

Scanning Electron Microscopy with Energy-Dispersive
X-ray Spectroscopy (SEM-EDS)
Methodology: SEM provides high-resolution images of the sample's microstructure, revealing

the morphology and distribution of different phases.[2] EDS is used in conjunction with SEM to

determine the elemental composition of these phases.[2]

Sample Preparation: Samples are mounted in an epoxy resin, polished to a mirror finish, and

often etched to reveal the grain boundaries and phase contrasts. A conductive coating (e.g.,

carbon or gold) is applied to non-conductive samples.

Apparatus: A scanning electron microscope equipped with an energy-dispersive X-ray

spectrometer.

Procedure: A focused beam of electrons is scanned across the sample surface. The

interaction of the electron beam with the sample produces various signals, including

secondary electrons (for topographic imaging) and backscattered electrons (for

compositional contrast). The characteristic X-rays emitted from the sample are collected by

the EDS detector.

Data Analysis: SEM images provide a visual representation of the microstructure. EDS

analysis generates spectra that show the elemental composition of selected areas or points

on the sample, allowing for the quantitative determination of the composition of each phase.
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Caption: Experimental workflow for the determination of the Boron-Silicon phase diagram.

Logical Relationships and Phase Stability
The relationships between the different phases in the B-Si system are dictated by temperature

and composition, as illustrated in the phase diagram.

At high temperatures, a liquid phase is stable across a wide range of compositions.
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Upon cooling, the boron-rich side of the diagram is dominated by peritectic reactions, leading

to the formation of BnSi and subsequently SiB6.

On the silicon-rich side, a eutectic reaction occurs at approximately 1385 °C, where the liquid

transforms into a mixture of solid silicon and SiB6.

Below 1270 °C, the SiB3 phase is formed through a peritectoid reaction between SiB6 and

solid silicon. The α-SiB3 phase is generally considered a high-temperature, metastable

phase, while β-SiB3 is the more stable, ordered form at lower temperatures.

The SiB4 phase is not represented on the equilibrium phase diagram as it is a metastable

compound.[1]
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Caption: Logical relationships and transformation pathways between phases in the B-Si

system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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